molecular formula C17H22N2O4S B2495968 ethyl 3-(2-methoxyethyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate CAS No. 1024439-63-1

ethyl 3-(2-methoxyethyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Cat. No. B2495968
CAS RN: 1024439-63-1
M. Wt: 350.43
InChI Key: SVAGUPQNGYPJEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions, such as the three-component reactions of N-aryl-3-oxobutanamides with salicylaldehyde and urea in ethanol, catalyzed by NaHSO_4. This method indicates a general approach to synthesizing complex heterocyclic compounds, potentially applicable to our target compound (Gein et al., 2017). Similarly, reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in EtOH/TEA solution at room temperature demonstrate versatile synthetic routes for related structures (Mohamed, 2014).

Molecular Structure Analysis

The crystal and molecular structure of compounds within the same family have been determined using X-ray diffraction, revealing insights into their geometric and electronic structures. For example, the detailed crystallographic study of a related compound provided insights into its dehydration phenomenon and molecular packing in crystals, which could be paralleled in the study of our target compound (Arshad et al., 2013).

Chemical Reactions and Properties

The target compound's related structures exhibit a range of reactivities, such as undergoing isomerization in DMSO solution or deacetylation in boiling ethanol in the presence of HCl, highlighting the dynamic nature of these molecules under various conditions (Sedova et al., 2017). These reactions provide a glimpse into the possible chemical behaviors of the compound .

Scientific Research Applications

Synthesis and Structural Characterization

Research on compounds structurally similar to ethyl 3-(2-methoxyethyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate has been focused on their synthesis and structural characterization. For instance, the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides through three-component reactions has been documented, revealing insights into the structural aspects of similar compounds via IR and 1H NMR spectroscopy and X-ray analysis (Gein et al., 2017). Another study demonstrated the one-pot cyclization of a Biginelli adduct to an oxygen-bridged adduct, further characterized using various spectroscopic techniques and theoretical calculations, showcasing the compound's stability and moderate anticancer activity (Ibrahim et al., 2017).

Application in Anticancer Research

The application of compounds with a similar structural framework in anticancer research has been explored, with findings indicating potential therapeutic benefits. A novel oxygen-bridged tricyclic Biginelli adduct, characterized by spectroscopic methods and DFT calculations, was investigated for its anticancer activity, demonstrating moderate effectiveness against the MCF-7 human breast cell line (Ibrahim et al., 2017). This suggests a promising avenue for the development of new anticancer agents based on modifications of the core structure of ethyl 3-(2-methoxyethyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate.

Contributions to Heterocyclic Chemistry

The contributions of related research to the field of heterocyclic chemistry include the synthesis of diverse heterocyclic structures, offering insights into their potential pharmacological applications. Studies have synthesized various derivatives, revealing their structural and chemical properties through comprehensive spectroscopic analysis and crystallographic studies, which are crucial for understanding their reactivity and potential as therapeutic agents (Gein et al., 2017; Ibrahim et al., 2017).

Antimicrobial and Antioxidant Activities

Research into similar compounds has also uncovered their antimicrobial and antioxidant activities. The synthesis of new thiazolopyrimidine derivatives and their evaluation for biological activity highlight the potential of these compounds in developing new antimicrobial and antioxidant agents, suggesting that derivatives of ethyl 3-(2-methoxyethyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate could similarly exhibit such properties (Youssef et al., 2012).

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on improving its efficacy and reducing side effects .

properties

IUPAC Name

ethyl 10-(2-methoxyethyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-4-22-15(20)13-14-11-7-5-6-8-12(11)23-17(13,2)19(9-10-21-3)16(24)18-14/h5-8,13-14H,4,9-10H2,1-3H3,(H,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAGUPQNGYPJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C3=CC=CC=C3OC1(N(C(=S)N2)CCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(2-methoxyethyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

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